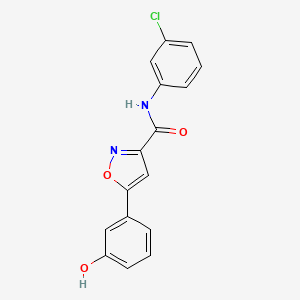
N-(3-chlorophenyl)-5-(3-hydroxyphenyl)isoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-5-(3-hydroxyphenyl)isoxazole-3-carboxamide, also known as PHCCC, is a compound that has gained attention in recent years due to its potential use in scientific research. PHCCC is a positive allosteric modulator of metabotropic glutamate receptor subtype 4 (mGluR4), which is a protein in the brain that plays a role in regulating the release of glutamate, a neurotransmitter that is involved in many important physiological processes. In
Mécanisme D'action
N-(3-chlorophenyl)-5-(3-hydroxyphenyl)isoxazole-3-carboxamide acts as a positive allosteric modulator of mGluR4, which means that it enhances the activity of this receptor. mGluR4 is primarily located in the cerebellum, a region of the brain that is involved in motor coordination and learning. By enhancing the activity of mGluR4, this compound can improve motor function and reduce drug-seeking behavior, as well as potentially improve mood regulation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It increases the release of dopamine, a neurotransmitter that is involved in reward and motivation, in the striatum, a region of the brain that is involved in motor function. It also increases the activity of certain brain regions, such as the prefrontal cortex and the amygdala, that are involved in mood regulation and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-chlorophenyl)-5-(3-hydroxyphenyl)isoxazole-3-carboxamide in lab experiments is that it is a highly specific modulator of mGluR4, which means that it can be used to study the role of this receptor in various physiological processes. However, one limitation is that it has not yet been extensively studied in humans, so its safety and efficacy in clinical settings are not well understood.
Orientations Futures
There are several potential future directions for research on N-(3-chlorophenyl)-5-(3-hydroxyphenyl)isoxazole-3-carboxamide. One direction is to further explore its potential use in treating neurological disorders, such as Parkinson's disease and addiction. Another direction is to study its effects on other brain regions and neurotransmitter systems, such as the serotonin and norepinephrine systems, which are involved in mood regulation. Additionally, more research is needed to understand the safety and efficacy of this compound in humans, which could pave the way for its use as a therapeutic agent in clinical settings.
Méthodes De Synthèse
The synthesis of N-(3-chlorophenyl)-5-(3-hydroxyphenyl)isoxazole-3-carboxamide involves several steps. The first step is the reaction of 3-chlorobenzaldehyde with hydroxylamine hydrochloride to form 3-chlorobenzaldoxime. This is followed by the reaction of 3-chlorobenzaldoxime with 3-hydroxybenzaldehyde to form the isoxazole ring. Finally, the carboxamide group is introduced through the reaction of the isoxazole compound with chloroacetyl chloride and ammonia.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-5-(3-hydroxyphenyl)isoxazole-3-carboxamide has been studied for its potential use in treating various neurological disorders, including Parkinson's disease, schizophrenia, and addiction. It has been shown to improve motor function in animal models of Parkinson's disease and reduce drug-seeking behavior in animal models of addiction. This compound has also been studied for its potential use in treating depression and anxiety, as it has been shown to increase the activity of certain brain regions that are involved in mood regulation.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-5-(3-hydroxyphenyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3/c17-11-4-2-5-12(8-11)18-16(21)14-9-15(22-19-14)10-3-1-6-13(20)7-10/h1-9,20H,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZQXSXGSVVMJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=NO2)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(2-Methylpropyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7518302.png)
![3,5-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7518305.png)
![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2,4-dimethoxyphenyl)-N~2~-methylglycinamide](/img/structure/B7518307.png)
![N~1~-(4-bromo-2-methylphenyl)-N~2~-[(5-bromothien-2-yl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B7518317.png)
![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide](/img/structure/B7518321.png)
![N-(4-fluorophenyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7518326.png)
![N-(2-methoxyphenyl)-3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7518335.png)
![1-[4-(5-Thien-2-yl-1,3,4-oxadiazol-2-yl)phenyl]ethanone](/img/structure/B7518336.png)
![N-(4-fluorophenyl)-3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7518337.png)
![5-ethyl-N-(4-ethylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7518347.png)
![N-(3-azepan-1-ylpropyl)-1-[(2-methoxyphenyl)amino]isoquinoline-4-carboxamide](/img/structure/B7518353.png)
![1-Methyl-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7518364.png)

![1-[(5-Cyclopropylisoxazol-3-yl)carbonyl]azepane](/img/structure/B7518394.png)